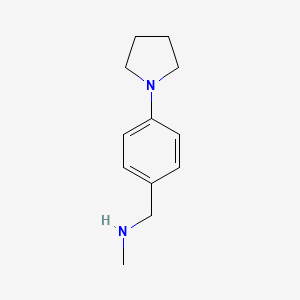
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar amines. For instance, the synthesis of related compounds, their molecular structures, and their interactions with other chemicals are discussed, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound with a similar pyrrolidinyl structure, is described as involving an asymmetric Michael addition followed by a stereoselective alkylation . This suggests that the synthesis of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine could potentially involve similar steps, with modifications to accommodate the benzyl group.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(pyridin-4-yl)pyridin-4-amine, has been studied using molecular simulation methods, which could be applied to N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine to predict its structure and behavior . Additionally, the crystal structures of a series of N-(pyrrol-2-yl)amines have been determined, showing how small changes in structure can significantly affect molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of similar compounds, such as the role of N-methyltransferases in the neurotoxicity associated with the metabolites of 4-substituted pyridines, provides a context for understanding how N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine might undergo biotransformation and what potential biological effects it could have .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their tautomeric preferences, electron distribution, and protonation energy, are discussed in the literature . These properties are crucial for understanding the behavior of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine in different environments and could be inferred from the properties of structurally similar compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Key Intermediates for Antibiotics : N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a variant of the compound , has been utilized as a key intermediate in the synthesis of premafloxacin, an antibiotic targeting veterinary pathogens. This synthesis involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Role in Preparing Quinolone Antibacterials : Similar compounds are used in the synthesis of various 3-(1-aminoethyl)pyrrolidines, which serve as C7 side chains in the preparation of stereochemically pure quinolone antibacterials (Schroeder et al., 1992).
Oxidative Transformation to Lactams : Aerobic oxidation of cyclic amines, including N-methyl cyclic tertiary amines, to lactams (precursors to commercial products like nylon) is catalyzed by CeO2-supported gold nanoparticles, showcasing the compound's role in chemical feedstock production (Dairo et al., 2016).
Methylation of Pyridines to Quaternary Amines : N-methyltransferases have been observed to methylate various pyridines, including 4-phenylpyridine, to quaternary amines, highlighting the compound's involvement in the generation of neurotoxins (Ansher et al., 1986).
Applications in Medical and Biological Research
Pharmacological Characterization : Research on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has contributed to understanding κ-opioid receptor antagonism, indicating potential for treating depression and addiction disorders (Grimwood et al., 2011).
Unique Oxidation Reactions in Amino Acid Synthesis : The oxidation of N-acyl cyclic amines, similar to the compound , with ruthenium porphyrin and pyridine N-oxide leads to the direct conversion of proline residues in peptides to glutamate, a novel C-N bond cleavage reaction (Ito et al., 2005).
Pyrrolidines Synthesis and Applications : Studies on pyrrolidines synthesis, such as the [3+2] cycloaddition involving N-methyl azomethine ylide, highlight their significance in medicine and industry, including uses as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Industrial and Environmental Implications
- Amines in the Human Environment : Studies have detected various primary and secondary amines, including pyrrolidine and N-methylpyrrolidine, in environmental samples such as vegetables, fish products, and surface waters. These findings emphasize the compound's prevalence in the human environment and potential impact on health (Neurath et al., 1977).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSIBXGPJNBMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427707 |
Source


|
| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
CAS RN |
823188-79-0 |
Source


|
| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

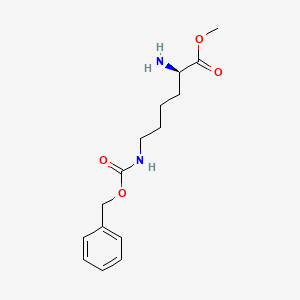
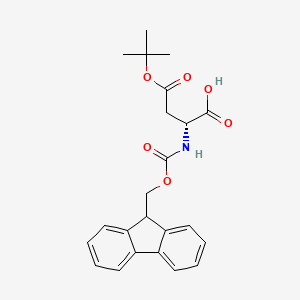
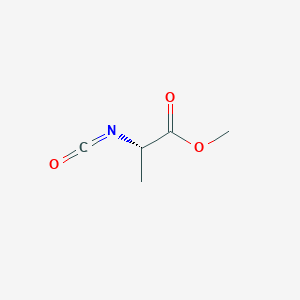
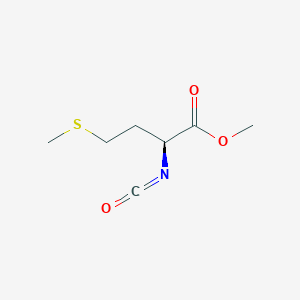

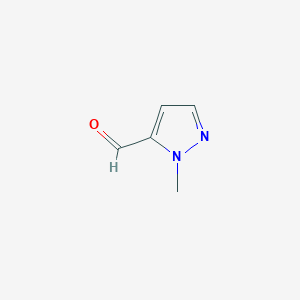
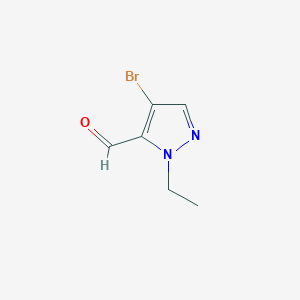
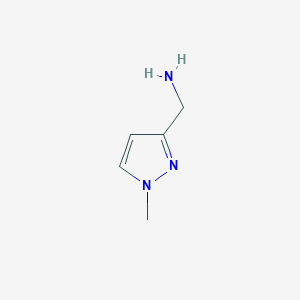
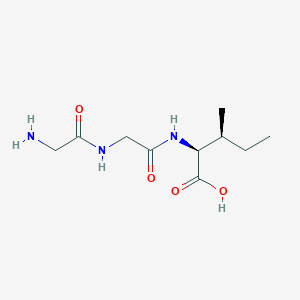

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)


